molecular formula C9H8N2O B1387808 1-Methyl-1H-indazole-6-carbaldehyde CAS No. 1092351-51-3

1-Methyl-1H-indazole-6-carbaldehyde

Cat. No.: B1387808
CAS No.: 1092351-51-3
M. Wt: 160.17 g/mol
InChI Key: YVMQGPATHPKGOU-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the aldehyde group at the 6-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

1-Methyl-1H-indazole-6-carbaldehyde (MIC) is a heterocyclic organic compound that has been synthesized and characterized for several decadesFor instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation. They have also been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism .

Mode of Action

. This interaction can lead to changes in cellular processes controlled by these targets.

Action Environment

The action of MIC, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the stability, efficacy, and action of MIC. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby influencing its overall effect .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indazole-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the aldehyde group of this compound, which can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition or activation .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, potentially affecting gene expression. Furthermore, this compound can modulate the activity of signaling proteins, thereby influencing various cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into the cell, while binding proteins may sequester it in specific organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biological effects. For instance, this compound may be localized to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyanation of 3-halogenated indazoles followed by reduction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs optimized procedures to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Methyl-1H-indazole-6-carboxylic acid.

    Reduction: 1-Methyl-1H-indazole-6-methanol.

    Substitution: Various halogenated indazole derivatives.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-carbaldehyde
  • 1-Methyl-1H-indazole-3-carbaldehyde
  • 1-Methyl-1H-indazole-5-carbaldehyde

Comparison: 1-Methyl-1H-indazole-6-carbaldehyde is unique due to the position of the aldehyde group at the 6-position, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

1-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQGPATHPKGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653303
Record name 1-Methyl-1H-indazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-51-3
Record name 1-Methyl-1H-indazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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